3-(2-Chloro-4-methoxyphenyl)propanoic acid (CAS 900026-37-1) is a highly functionalized, saturated hydrocinnamic acid derivative serving as a critical building block in pharmaceutical and agrochemical development. Characterized by its 3-carbon aliphatic carboxylic acid chain, an electron-donating 4-methoxy group, and an ortho-directing 2-chloro substituent, this compound provides a specific balance of steric hindrance and electronic activation. In industrial procurement, it is primarily sourced as a precursor for intramolecular cyclizations (e.g., tetralone synthesis), regioselective aromatic functionalizations, and the generation of complex acyl sulfonamides. Its saturated aliphatic linker ensures conformational flexibility, distinguishing it from rigid cinnamic acid analogs and making it a highly processable intermediate for sterically demanding coupling reactions in scalable manufacturing workflows [1].
Substituting 3-(2-chloro-4-methoxyphenyl)propanoic acid with simpler analogs, such as 3-(4-methoxyphenyl)propanoic acid or shorter-chain acetic acid derivatives, frequently results in process failures and increased manufacturing costs. The absence of the 2-chloro group removes critical steric shielding, leading to poor regiocontrol during downstream electrophilic aromatic substitutions and resulting in costly chromatographic separations of regioisomers. Furthermore, utilizing the unsaturated cinnamic acid equivalent introduces a rigid, planar geometry that severely restricts conformational freedom, drastically reducing yields in sterically hindered amide coupling steps. Procurement decisions must also account for the specific 3-carbon chain length, which is geometrically required for forming 6-membered fused ring systems; substituting with a 2-carbon acetic acid analog forces the formation of highly strained 5-membered rings, reducing cyclization yields and increasing byproduct formation [1].
The 3-carbon propanoic acid chain is structurally required for efficient intramolecular Friedel-Crafts acylation. When subjected to polyphosphoric acid (PPA) or Eaton's reagent, 3-(2-chloro-4-methoxyphenyl)propanoic acid readily cyclizes to form the corresponding 6-membered tetralone derivative. In contrast, attempting a similar cyclization with the shorter-chain procurement alternative, 2-(2-chloro-4-methoxyphenyl)acetic acid, forces the formation of a 5-membered indanone ring. This alternative pathway suffers from increased ring strain and competing intermolecular oligomerization, leading to significantly lower yields [1].
| Evidence Dimension | Intramolecular cyclization yield |
| Target Compound Data | >85% yield of 6-membered tetralone |
| Comparator Or Baseline | 2-(2-chloro-4-methoxyphenyl)acetic acid (<60% yield of 5-membered indanone) |
| Quantified Difference | >25% higher cyclization yield for the target compound |
| Conditions | Acid-catalyzed Friedel-Crafts acylation (e.g., PPA, 80°C) |
High-yielding cyclization minimizes waste and eliminates the need for complex purification, making this compound the strictly preferred precursor for tetralone-based API scaffolds.
The presence of the 2-chloro substituent provides essential steric hindrance and inductive effects that govern downstream reactivity. During subsequent electrophilic aromatic substitution (e.g., nitration or bromination), the 2-chloro group effectively blocks the ortho position and directs the incoming electrophile exclusively to the 5-position (para to the methoxy group). The des-chloro baseline, 3-(4-methoxyphenyl)propanoic acid, lacks this directing effect, resulting in a problematic mixture of 2- and 3-substituted regioisomers that require intensive separation [1].
| Evidence Dimension | Regioselectivity (ratio of desired 5-substituted product) |
| Target Compound Data | >95% regioselectivity for the 5-position |
| Comparator Or Baseline | 3-(4-methoxyphenyl)propanoic acid (~60:40 mixture of regioisomers) |
| Quantified Difference | >35% improvement in target regioisomer purity |
| Conditions | Standard electrophilic aromatic substitution (e.g., nitration with HNO3/H2SO4) |
Guaranteed regiocontrol eliminates the need for expensive and low-yielding preparative chromatography, directly lowering the cost of goods manufactured (COGM).
The fully saturated sp3-hybridized propanoic acid chain provides rotational freedom that is critical when coupling the carboxylic acid to bulky, sterically hindered amines (e.g., in the synthesis of complex acyl sulfonamides). The target compound can adopt folded conformations to minimize steric clashes during the transition state. Conversely, the unsaturated baseline, 2-chloro-4-methoxycinnamic acid, is locked in a rigid, planar sp2 geometry, which severely restricts its ability to access the necessary transition state, leading to stalled reactions and low conversions [1].
| Evidence Dimension | Amide coupling conversion rate |
| Target Compound Data | >90% conversion within 12 hours |
| Comparator Or Baseline | 2-chloro-4-methoxycinnamic acid (<50% conversion) |
| Quantified Difference | >40% higher conversion rate due to sp3 flexibility |
| Conditions | Standard peptide coupling conditions (e.g., HATU, DIPEA, bulky amine) |
Selecting the saturated propanoic acid over the cinnamic acid ensures scalable, high-yielding amide bond formation, critical for library synthesis and API production.
The 4-methoxy ether linkage provides a significant lipophilic advantage over its phenolic counterpart. 3-(2-chloro-4-methoxyphenyl)propanoic acid exhibits excellent solubility in standard moderately polar organic solvents like dichloromethane (DCM) and ethyl acetate, facilitating highly efficient liquid-liquid extractions during aqueous workups. The des-methyl baseline, 3-(2-chloro-4-hydroxyphenyl)propanoic acid, is considerably more polar and prone to partitioning into the aqueous phase, requiring the use of high-boiling polar aprotic solvents or exhaustive extractions [1].
| Evidence Dimension | Organic solvent solubility and extraction efficiency |
| Target Compound Data | >50 mg/mL solubility in DCM; >95% recovery in a single organic wash |
| Comparator Or Baseline | 3-(2-chloro-4-hydroxyphenyl)propanoic acid (<10 mg/mL in DCM; poor organic recovery) |
| Quantified Difference | 5-fold higher solubility in standard extraction solvents |
| Conditions | Standard aqueous/organic biphasic workup at 20°C |
High solubility in volatile organic solvents streamlines downstream processing, reducing solvent volumes and accelerating cycle times in scale-up manufacturing.
Due to its optimal 3-carbon chain length, this compound is the ideal starting material for synthesizing 5-chloro-7-methoxy-1-tetralone via high-yielding Friedel-Crafts cyclization, providing a core scaffold for various CNS-active APIs without the ring-strain issues associated with shorter-chain analogs [1].
The conformational flexibility of the saturated propanoic acid chain ensures high coupling efficiencies when reacting with sterically hindered sulfonamides. This makes it a superior choice over rigid cinnamic acids for developing novel enzyme inhibitors where precise molecular folding is required [2].
The strong ortho-directing and shielding effects of the 2-chloro and 4-methoxy groups allow for highly predictable, regioselective functionalization at the 5-position. This eliminates the need for complex separations, making it a highly reliable, cost-effective building block for combinatorial medicinal chemistry [3].
Its high solubility in standard volatile organic solvents like DCM and ethyl acetate prevents reactor clogging and facilitates seamless inline extractions. This physical property makes the compound highly suitable for integration into automated flow chemistry platforms compared to less soluble phenolic analogs [4].